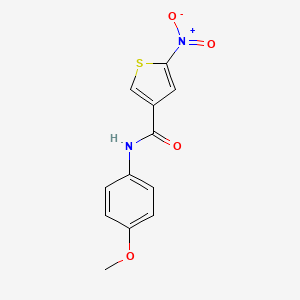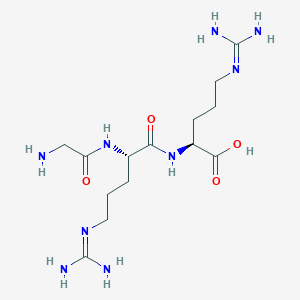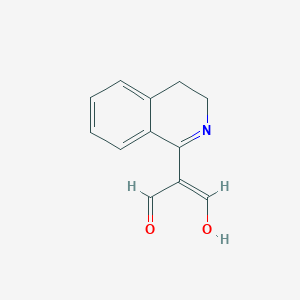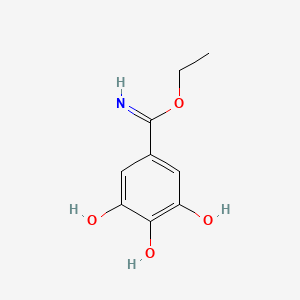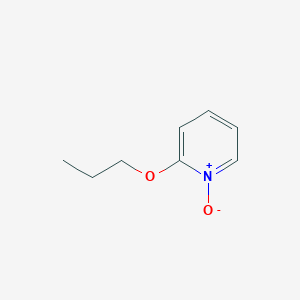
Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol is a complex organic compound that combines the properties of benzoic acid and a selenium-containing naphthalene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid with (8-methylselanylnaphthalen-1-yl)selanylmethanol under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like toluene or acetonitrile and catalysts such as palladium(II) acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different selenium-containing derivatives.
Reduction: Reduction reactions can convert it into simpler selenium-containing compounds.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenium dioxide derivatives, while reduction may produce simpler selenium-containing alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The selenium atoms in the compound can participate in redox reactions, influencing various biochemical pathways . These interactions can modulate the activity of specific proteins and enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with antimicrobial properties.
Selenium-containing naphthalenes: Compounds with similar selenium-based functional groups.
Uniqueness
Benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol is unique due to its combination of benzoic acid and selenium-containing naphthalene, which imparts distinct chemical and biological properties not found in simpler compounds .
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications
Propiedades
Número CAS |
143952-76-5 |
|---|---|
Fórmula molecular |
C19H18O3Se2 |
Peso molecular |
452.3 g/mol |
Nombre IUPAC |
benzoic acid;(8-methylselanylnaphthalen-1-yl)selanylmethanol |
InChI |
InChI=1S/C12H12OSe2.C7H6O2/c1-14-10-6-2-4-9-5-3-7-11(12(9)10)15-8-13;8-7(9)6-4-2-1-3-5-6/h2-7,13H,8H2,1H3;1-5H,(H,8,9) |
Clave InChI |
UPCPUDAYNQBAGJ-UHFFFAOYSA-N |
SMILES canónico |
C[Se]C1=CC=CC2=C1C(=CC=C2)[Se]CO.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


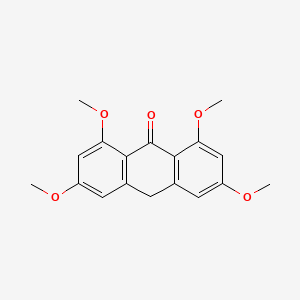
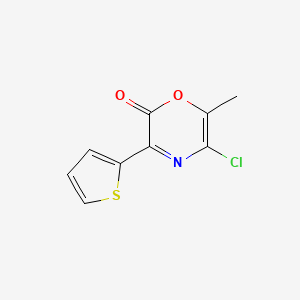
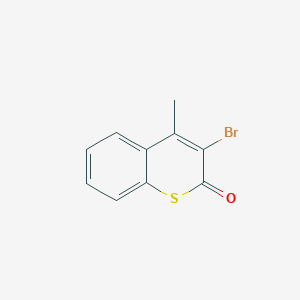
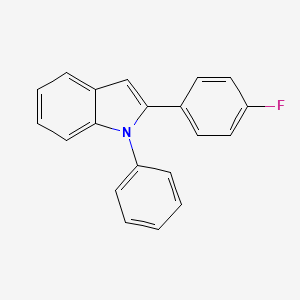
![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)
![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)
